molecular formula C25H29N5O5 B298710 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

货号 B298710
分子量: 479.5 g/mol
InChI 键: BYHKXPXLTQZIGZ-DEDYPNTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling protein in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide targets the BTK pathway by binding to the BTK enzyme and preventing its activation. BTK is a key signaling protein in BCR signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have selective activity against B-cells, with minimal effects on other immune cell populations. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to induce apoptosis in CLL and NHL cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells.

实验室实验的优点和局限性

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo. Additionally, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

未来方向

There are several potential future directions for the development and application of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide. These include:
1. Combination therapy: 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has shown synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.
2. Biomarker identification: The identification of biomarkers that predict response to 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide could improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in patients with B-cell malignancies.
4. Non-B-cell malignancies: The potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in non-B-cell malignancies should be explored, to expand its therapeutic potential.
Conclusion
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising small molecule inhibitor that targets the BTK pathway in B-cell malignancies. Its high potency and selectivity for BTK make it a valuable research tool, and its ability to induce apoptosis in B-cells suggests potential for clinical applications. Further research is needed to fully understand the mechanisms of action and potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide.

合成方法

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route involves the use of various reagents and solvents, and the process requires careful optimization to obtain high yields and purity.

科学研究应用

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.

属性

产品名称

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

分子式

C25H29N5O5

分子量

479.5 g/mol

IUPAC 名称

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H29N5O5/c1-17-12-19(13-20(15-26)25(31)27-16-22-4-3-9-35-22)18(2)29(17)21-5-6-23(24(14-21)30(32)33)28-7-10-34-11-8-28/h5-6,12-14,22H,3-4,7-11,16H2,1-2H3,(H,27,31)/b20-13+

InChI 键

BYHKXPXLTQZIGZ-DEDYPNTBSA-N

手性 SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NCC4CCCO4

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

规范 SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。